molecular formula C22H25N5O2 B5457896 2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one

2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one

Cat. No.: B5457896
M. Wt: 391.5 g/mol
InChI Key: NFLVBVGFHVPCDW-UHFFFAOYSA-N
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Description

2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a pyrazole ring, and a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine moiety, and finally, the construction of the pyrimidinone core. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. The presence of the pyrazole ring, piperidine moiety, and pyrimidinone core allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14-4-3-5-17(10-14)19-13-24-26-21(19)16-6-8-27(9-7-16)20(28)11-18-12-23-15(2)25-22(18)29/h3-5,10,12-13,16H,6-9,11H2,1-2H3,(H,24,26)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLVBVGFHVPCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)CC4=CN=C(NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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